(4-Bromophenyl)(2,5-dimethoxyphenyl)methanol
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Overview
Description
(4-Bromophenyl)(2,5-dimethoxyphenyl)methanol is an organic compound characterized by the presence of a bromine atom on the phenyl ring and two methoxy groups on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(2,5-dimethoxyphenyl)methanol typically involves the reaction of 4-bromoacetophenone with 2,5-dimethoxybenzaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide in ethanol, leading to the formation of the corresponding chalcone. The chalcone is then reduced to yield the desired methanol derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions, particularly at the bromine site, to form dehalogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)(2,5-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(2,5-dimethoxyphenyl)methanol is not fully understood. it is believed to interact with various molecular targets through its functional groups. The methoxy groups may participate in hydrogen bonding and van der Waals interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards different biological targets .
Comparison with Similar Compounds
- (2-Bromo-4,5-dimethoxyphenyl)methanol
- 4-Bromo-2,5-dimethoxyphenethylamine
- (4-Bromo-2,5-dimethoxyphenyl)methanol
Comparison: (4-Bromophenyl)(2,5-dimethoxyphenyl)methanol is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
(4-bromophenyl)-(2,5-dimethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-18-12-7-8-14(19-2)13(9-12)15(17)10-3-5-11(16)6-4-10/h3-9,15,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGSKGYYVONKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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